Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of pyrimidine, furan, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4,6-dimethylpyrimidine and 5-methyl-2-furoic acid. These intermediates undergo a series of reactions, including thiazole ring formation, amidation, and esterification, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid: Shares the pyrimidine and furan rings but lacks the thiazole ring.
Methyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate: Contains a similar pyrimidine and thiazole structure but with different substituents.
Uniqueness
Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of pyrimidine, furan, and thiazole rings, which confer specific chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds .
Biological Activity
Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities. Its structure incorporates various functional groups that are known to influence pharmacological properties, including thiazole and pyrimidine moieties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N4O5S, with a molecular weight of approximately 364.376 Da. The presence of a thiazole ring is significant as thiazoles are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C15H20N4O5S |
Molecular Weight | 364.376 Da |
Component Type | Non-polymer |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine rings exhibit notable antimicrobial properties. A study assessed the antibacterial activity of similar thiazole derivatives against various bacterial strains, revealing significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Activity
Thiazole derivatives have been widely studied for their anticancer potential. In vitro studies on related compounds have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, one study reported an IC50 value of 1.61 µg/mL for a thiazole derivative against cancer cells, indicating potent activity . The proposed mechanism involves the induction of apoptosis and cell cycle arrest through interaction with cellular signaling pathways.
Case Study:
A specific case study involving a structurally similar thiazole compound demonstrated significant anticancer activity with an IC50 value of 23.30 ± 0.35 mM against glioblastoma cells. Molecular docking studies suggested that these compounds interact with key proteins involved in cancer progression, such as Bcl-2 .
Antioxidant Activity
The antioxidant properties of thiazole derivatives have also been investigated. Compounds with similar structures have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study highlighted that certain thiazoles exhibit high radical scavenging activity due to their electron-donating ability .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for anticancer and antimicrobial activity.
- Pyrimidine Moiety : Enhances solubility and bioavailability.
- Alkyl Substituents : Influence lipophilicity and cellular uptake.
Properties
Molecular Formula |
C20H22N4O4S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N4O4S2/c1-10(2)16-15(18(26)27-5)23-20(30-16)24-17(25)14-7-6-13(28-14)9-29-19-21-11(3)8-12(4)22-19/h6-8,10H,9H2,1-5H3,(H,23,24,25) |
InChI Key |
VXOHYHQBLXTGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.